molecular formula C17H26ClNO4 B1668038 Buflomedil hydrochloride CAS No. 35543-24-9

Buflomedil hydrochloride

Cat. No.: B1668038
CAS No.: 35543-24-9
M. Wt: 343.8 g/mol
InChI Key: ZDPACSAHMZADFZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Buflomedil hydrochloride is a vasoactive drug . The major pharmacological action of buflomedil on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .

Mode of Action

This compound improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease . This is achieved through a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .

Biochemical Pathways

It is known that the drug increases peripheral arterial blood flow, producing better perfusion of impaired vascular beds . This suggests that buflomedil may influence pathways related to vascular tone and blood flow.

Pharmacokinetics

The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . The mean biological half-life of the drug was 2.97 hours after oral administration, and 3.25 hours after intravenous dosing . The apparent volume of distribution after the pseudodistribution equilibrium (Fdβ) and volume of distribution at the steady state (Vdss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively . On average, 72% of the dose was observed into the systemic circulation after oral administration .

Result of Action

This compound has been shown to increase walking distances in those with intermittent claudication and heal trophic lesions and reduce rest pain in many patients with more severe vasculopathies . In patients with symptoms presumed to be due to cerebrovascular insufficiencies and elderly patients with senile dementia, buflomedil alleviated symptoms associated with impairment of cognitive and psychometric function .

Biochemical Analysis

Biochemical Properties

Buflomedil hydrochloride interacts with several enzymes and proteins. It is a phosphodiesterase enzyme inhibitor that stimulates cyclic adenosine monophosphate and biological vasodilators . The major pharmacological action of this compound on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It improves the flow properties of blood by decreasing its viscosity and improving erythrocyte flexibility, thereby enhancing tissue oxygenation . It also inhibits platelet aggregation and improves red cell deformity .

Molecular Mechanism

The mechanism of action of this compound involves a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .

Temporal Effects in Laboratory Settings

In laboratory settings, single-doses of this compound (50 to 200mg administered intravenously or intra-arterially), and longer term administration (600mg orally for up to 14 days), generally increased regional, hemispherical and global cerebral blood flow in patients with cerebrovascular disease .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the body, with about 20% of an absorbed dose undergoing first-pass metabolism .

Transport and Distribution

It is known that in the body, water moves through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .

Subcellular Localization

It is known that the subcellular location generally concerns the mature protein .

Preparation Methods

Buflomedil Hydrochloride can be synthesized through the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods often involve similar synthetic routes but may include additional steps to ensure purity and yield.

Chemical Reactions Analysis

Buflomedil Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Buflomedil Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Buflomedil Hydrochloride is similar to other vasoactive drugs such as pentoxifylline and naftidrofuryl. it is unique in its combination of pharmacological effects, including α-adrenoceptor inhibition, platelet aggregation inhibition, and erythrocyte deformability improvement . Similar compounds include:

This compound stands out due to its multifaceted mechanism of action and its potential therapeutic applications in vascular diseases.

Properties

IUPAC Name

4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPACSAHMZADFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55837-25-7 (Parent)
Record name Buflomedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249
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DSSTOX Substance ID

DTXSID6046977
Record name Buflomedil hydrochloride
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Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35543-24-9
Record name Buflomedil hydrochloride
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Record name Buflomedil hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil hydrochloride
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Record name Buflomedil hydrochloride
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Record name 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride
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Record name BUFLOMEDIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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